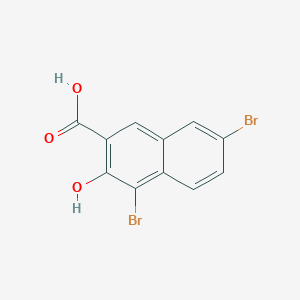

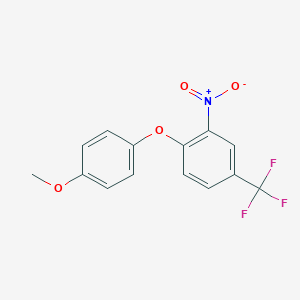

2-(4-Fluorophenyl)benzoic acid

Übersicht

Beschreibung

2-(4-Fluorophenyl)benzoic acid is a compound that is not directly discussed in the provided papers. However, related compounds with similar structures are mentioned, such as 4-(2-arylethynyl)-benzoic acid and its derivatives , azo-benzoic acids , and various benzoic acid esters and intermediates . These compounds are often used in the synthesis of materials with specific optical, electronic, or liquid crystalline properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, esterification , methylation, haloform reaction, demethylation, alkylation condensation, and reduction . For instance, 2-(N-phenylamino)benzoic acids are synthesized using 2-fluorobenzoic acids and anilines as starting materials . These methods provide insights into potential synthetic routes that could be applied to 2-(4-Fluorophenyl)benzoic acid.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray diffraction . These studies reveal the presence of intermolecular hydrogen bonding and the influence of substituents on the molecular conformation and stability .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The reactivity of these compounds is influenced by solvent composition and pH. The presence of a fluorine atom, as in 2-(4-Fluorophenyl)benzoic acid, would likely affect the compound's reactivity and interactions due to the electronegativity of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. For example, the presence of different substituents can lead to varied optical properties, such as chiral optical properties in supramolecular organic fluorophores . The liquid crystalline properties of certain benzoic acid esters are also of interest, as they lay the foundation for the study of liquid crystal materials . Theoretical studies, including DFT calculations, provide further insights into the electronic structure, vibrational modes, and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Research

- Ludwig et al. (2002) explored the synthesis of 18F-labeled alkylarylethers, using substituted benzophenone derivatives, which yielded 4-[18F]fluoro-4'-substituted benzophenones. This process involves conversion to benzoic acid phenylesters, indicating a role for 2-(4-Fluorophenyl)benzoic acid in the formation of medically significant compounds (Ludwig, Ermert, & Coenen, 2002).

Antibacterial Agent Synthesis

- Holla et al. (2003) synthesized biologically active molecules, including antibacterial agents, using 4-fluorophenyl groups. This process integrated 2-(4-Fluorophenyl)benzoic acid, highlighting its potential in developing new antibacterial compounds (Holla, Bhat, & Shetty, 2003).

Liquid Crystal Research

- Shen Jin-ping (2007) studied the preparation of novel liquid crystal compounds using 2-(4-Fluorophenyl)benzoic acid. This research aids in understanding the properties and potential applications of liquid crystal materials (Shen Jin-ping, 2007).

Fluorescent Probe Development

- Tanaka et al. (2001) utilized derivatives of 2-(4-Fluorophenyl)benzoic acid in developing fluorescent probes for sensing magnesium and zinc cations. This research demonstrates its utility in creating sensitive probes for biological and chemical analysis (Tanaka et al., 2001).

High-Performance Polymer Synthesis

- Xiao et al. (2003) synthesized poly(phthalazinone ether)s, high-performance polymers, using 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid, a related compound. This shows the relevance of fluorophenyl benzoic acids in engineering plastics and membrane materials (Xiao et al., 2003).

Environmental and Food Science

- Del Olmo et al. (2017) reviewed benzoic acid and its derivatives, including 2-(4-Fluorophenyl)benzoic acid, discussing their widespread occurrence in foods, environmental distribution, and public health concerns (Del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling the compound .

Zukünftige Richtungen

While specific future directions for 2-(4-Fluorophenyl)benzoic acid are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of new fluorine substituted phthalides . These compounds have exhibited antibacterial and antifungal activity on antimicrobial screening against human pathogenic bacteria and fungi , suggesting potential future applications in the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVNEKHPDXUTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382217 | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)benzoic acid | |

CAS RN |

1841-57-2 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)